2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of benzamide. Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar amides has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were reported to be 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of similar compounds is determined by methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The structure of the compound is likely to be influenced by the presence of a methylidene group .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The molecular formula and molecular weight can also be determined .Scientific Research Applications
Synthesis and Chemical Properties
This compound is synthesized through several chemical reactions involving 2-hydroxy benzoic acid hydrazide, which undergoes condensation with aromatic aldehydes to form specific hydrazides. These hydrazides are then cyclocondensed with thioglycolic acid, yielding a series of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides. These reactions highlight the compound's versatility and the potential for creating a wide range of derivatives with varying biological activities (H. S. Patel & Sumeet J. Patel, 2010).
Biological Activities
Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents. The synthesis approach adheres to green chemistry principles, employing water as the reaction medium, which underscores the environmental friendliness of this synthesis method (V. Horishny & V. Matiychuk, 2020).
Antitumor and Anticancer Activities
Several studies have focused on the antitumor activities of derivatives, indicating moderate activity against human cancer cell lines. This points towards its potential in cancer research, particularly in the development of new therapeutic agents for treating various forms of cancer. The specificity of the compound's action against cancer cells, such as leukemia, showcases its potential in targeted cancer therapies (V. Horishny & V. Matiychuk, 2021).
Antimicrobial Properties
The compound and its derivatives have been explored for antimicrobial properties, indicating a promising avenue for the development of new antimicrobial agents. The ability of these compounds to inhibit the growth of bacteria and fungi could lead to the creation of new drugs to combat antibiotic-resistant strains (B. Narayana et al., 2004).
Mechanism of Action
Future Directions
The compound and its derivatives could be further studied for their potential applications. For instance, some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . In vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria has also been reported . These findings suggest potential future directions for research and application of this compound.
Properties
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S2/c20-11-5-3-4-10(8-11)9-14-16(23)19(17(24)25-14)18-15(22)12-6-1-2-7-13(12)21/h1-9,20-21H,(H,18,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKOTKDLFOPEZ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.